4-Bromo-2-formylbenzene-1-sulfonyl chloride

Catalog No.
S14018573
CAS No.
M.F
C7H4BrClO3S
M. Wt
283.53 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-2-formylbenzene-1-sulfonyl chloride

Product Name

4-Bromo-2-formylbenzene-1-sulfonyl chloride

IUPAC Name

4-bromo-2-formylbenzenesulfonyl chloride

Molecular Formula

C7H4BrClO3S

Molecular Weight

283.53 g/mol

InChI

InChI=1S/C7H4BrClO3S/c8-6-1-2-7(13(9,11)12)5(3-6)4-10/h1-4H

InChI Key

LIFHBEUNFDHOJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)C=O)S(=O)(=O)Cl

4-Bromo-2-formylbenzene-1-sulfonyl chloride (CAS 2703780-94-1) is a highly specialized trifunctional building block featuring a sulfonyl chloride, an ortho-formyl group, and a para-bromo substituent relative to the sulfonyl moiety . In industrial and medicinal chemistry procurement, this compound is primarily sourced as a rigid, pre-functionalized precursor for the synthesis of benzothiazines, sultams, and complex sulfonamides. The combination of an electrophilic sulfonyl chloride for rapid amidation and an adjacent aldehyde enables tandem condensation-cyclization workflows, while the bromine atom serves as a programmable handle for downstream palladium-catalyzed cross-coupling [1].

Substituting this specific scaffold with close analogs introduces severe process inefficiencies. Replacing the 4-bromo group with a 4-chloro or unsubstituted variant (e.g., 2-formylbenzenesulfonyl chloride) eliminates the ability to perform mild, late-stage Suzuki or Buchwald-Hartwig couplings, forcing chemists to rely on harsher, lower-yielding functionalization steps [1]. Conversely, utilizing a 4-bromo-2-methylbenzenesulfonyl chloride baseline requires aggressive benzylic oxidation to generate the aldehyde, a process that typically degrades the moisture-sensitive sulfonyl chloride. Furthermore, attempting to synthesize this exact substitution pattern in-house from 4-bromo-2-nitrobenzaldehyde via reduction and diazotization/sulfonylation often suffers from erratic reproducibility and low yields due to the instability of the diazonium intermediate, making commercial procurement of the pre-formed sulfonyl chloride the only scalable choice [2].

Late-Stage Diversification: Bromo vs. Chloro Reactivity in Cross-Coupling

In the synthesis of heavily functionalized benzothiazine and sulfonamide libraries, the identity of the halogen handle dictates the efficiency of late-stage diversification. The 4-bromo substituent in 4-bromo-2-formylbenzene-1-sulfonyl chloride allows for standard Suzuki-Miyaura couplings using mild Pd(dppf)Cl2 or Pd(PPh3)4 catalysts at 60–80 °C [1]. In contrast, utilizing the 5-chloro-2-formylbenzenesulfonyl chloride analog requires specialized, expensive bulky phosphine ligands (e.g., XPhos, BrettPhos) and elevated temperatures (>100 °C) to activate the C-Cl bond, often leading to degradation of the sensitive sulfonamide or imine intermediates [2].

Evidence DimensionCatalyst requirement and activation temperature for cross-coupling
Target Compound DataStandard Pd catalysts, 60–80 °C activation
Comparator Or Baseline5-Chloro-2-formylbenzenesulfonyl chloride (Requires specialized Buchwald ligands, >100 °C)
Quantified DifferenceEliminates the need for expensive proprietary ligands and lowers reaction temperature by 20–40 °C.
ConditionsLate-stage Suzuki-Miyaura cross-coupling on the cyclized sulfonamide/benzothiazine core.

Procuring the bromo-variant reduces catalyst costs and prevents thermal degradation of complex intermediates during library synthesis.

Heterocycle Construction: Ortho-Formyl Proximity for Tandem Cyclization

The strictly defined ortho-relationship between the sulfonyl chloride and the formyl group is the critical driver for one-pot benzothiazine and sultam synthesis. When reacting with primary amines, 4-bromo-2-formylbenzene-1-sulfonyl chloride undergoes rapid sulfonylation followed by intramolecular imine condensation [1]. Attempting to use a para-formyl or meta-formyl analog completely prevents this intramolecular cyclization, resulting in linear, uncyclized sulfonamides that require multi-step, low-yield intermolecular ring-closing strategies. The ortho-geometry effectively reduces a three-step heterocycle synthesis into a single, high-yielding tandem process [2].

Evidence DimensionSynthetic steps to benzothiazine/sultam cores
Target Compound Data1-pot tandem reaction (sulfonylation + condensation)
Comparator Or BaselineMeta/Para-formyl analogs (Requires ≥3 steps, intermolecular cyclization)
Quantified DifferenceReduces synthetic sequence by at least 2 steps and eliminates intermediate isolation.
ConditionsReaction with primary amines in the presence of mild base (e.g., pyridine/TEA) in THF or DCM.

For process chemists, the ortho-arrangement is mandatory for accessing cyclic sulfonamide drug scaffolds efficiently, making isomeric substitution impossible.

Avoiding Harsh Oxidations: Pre-installed Formyl vs. Methyl Baselines

A common procurement dilemma is whether to purchase the expensive pre-functionalized aldehyde or the cheaper 4-bromo-2-methylbenzenesulfonyl chloride and oxidize it in-house. However, oxidizing a benzylic methyl group to an aldehyde in the presence of a highly reactive sulfonyl chloride requires harsh conditions (e.g., radical bromination followed by hydrolysis, or strong oxidants) that frequently hydrolyze the -SO2Cl group to the inactive sulfonic acid [1]. Procuring 4-bromo-2-formylbenzene-1-sulfonyl chloride bypasses this incompatible oxidation step, directly providing the dual-electrophile system with >95% intact sulfonyl chloride purity, thereby preventing the typical 40-60% yield loss associated with in-house benzylic oxidation [2].

Evidence DimensionYield of dual-electrophile active species
Target Compound Data>95% active sulfonyl chloride (direct procurement)
Comparator Or Baseline4-Bromo-2-methylbenzenesulfonyl chloride (40-60% yield loss due to -SO2Cl hydrolysis during oxidation)
Quantified DifferencePrevents >40% material loss and avoids harsh, incompatible oxidation steps.
ConditionsGeneration of the formyl-sulfonyl chloride bifunctional scaffold.

Purchasing the pre-oxidized formyl compound is essential to maintain the integrity of the moisture-sensitive sulfonyl chloride group during scale-up.

Library Synthesis of 1,2-Benzothiazine-1,1-dioxides

Directly leveraging the ortho-formyl and sulfonyl chloride groups, this compound is the premier starting material for synthesizing benzothiazine-based anti-inflammatory and diuretic drug candidates. The tandem amidation-condensation sequence allows for rapid generation of diverse libraries, which can then be further decorated via the 4-bromo handle [1].

Late-Stage Functionalizable Sultam Scaffolds

In medicinal chemistry, cyclic sulfonamides (sultams) are highly valued for their metabolic stability and unique 3D vectors. This compound enables the one-pot construction of the sultam core, while reserving the bromine atom for subsequent Suzuki or Sonogashira couplings to introduce diverse aryl or alkynyl pharmacophores without disrupting the heterocycle [2].

Development of Covalent Inhibitors and Chemical Probes

The dual electrophilic nature of the sulfonyl chloride and aldehyde makes this compound an excellent precursor for designing targeted covalent inhibitors. The scaffold can be attached to a recognition element via cross-coupling at the bromo position, leaving the sulfonyl/formyl warheads available to interact with nucleophilic residues (e.g., lysine or cysteine) in target proteins [1].

XLogP3

2.1

Hydrogen Bond Acceptor Count

3

Exact Mass

281.87531 g/mol

Monoisotopic Mass

281.87531 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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